pKa-Driven Acidity Advantage Over Heterocyclic Carboxylate Analogs
The conjugate acid of sodium furan-2-carboxylate, furan-2-carboxylic acid, exhibits a pKa of 3.15 at 25 °C in water, which is substantially lower than that of its closest heterocyclic analogs: furan-3-carboxylic acid (pKa 4.0), thiophene-2-carboxylic acid (pKa 3.5), pyrrole-2-carboxylic acid (pKa 4.4), and the common preservative benzoic acid (pKa 4.2) [1]. The enhanced acidity arises from the electron-withdrawing inductive effect of the ring oxygen atom, which is most pronounced at the 2-position. This ~0.35–1.25 pKa unit difference translates to a 2.2-fold to ~18-fold greater acid dissociation constant (Ka), meaning that at a given pH, sodium furan-2-carboxylate will exist in a different protonation equilibrium than its analogs—directly impacting its reactivity as a nucleophile, its buffering capacity, and its ability to form stable salts and metal complexes in aqueous environments.
| Evidence Dimension | Acid dissociation constant (pKa) in water at 25 °C |
|---|---|
| Target Compound Data | Furan-2-carboxylic acid: pKa = 3.15 |
| Comparator Or Baseline | Furan-3-carboxylic acid: pKa = 4.0; Thiophene-2-carboxylic acid: pKa = 3.5; Pyrrole-2-carboxylic acid: pKa = 4.4; Benzoic acid: pKa = 4.2 |
| Quantified Difference | ΔpKa = 0.35 (vs. thiophene-2-COOH) to 1.25 (vs. pyrrole-2-COOH); Ka ratio = 2.2× to 17.8× greater |
| Conditions | Aqueous solution, 25 °C, standard potentiometric determination |
Why This Matters
When selecting a carboxylate salt for pH-sensitive formulations, metal coordination chemistry, or aqueous-phase organic synthesis, the ~2–18× higher acidity of the furan-2-carboxylate system relative to common analogs dictates a measurably different protonation state and reactivity profile at physiological or near-neutral pH.
- [1] ScienceDirect Topics. 2-Furoic Acid. Table 4: Acid pKa values. In: Comprehensive Heterocyclic Chemistry. https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/2-furoic-acid (accessed 2026-05-06). View Source
